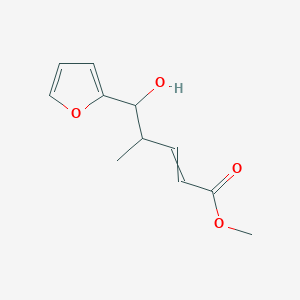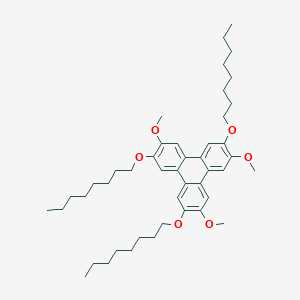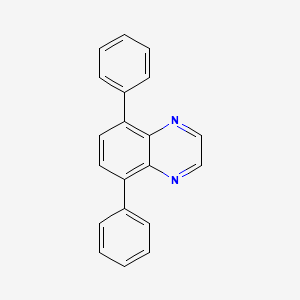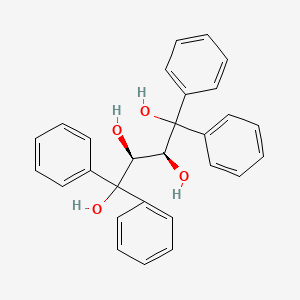
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol is a chiral organic compound with four phenyl groups and four hydroxyl groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol typically involves the use of chiral catalysts and stereoselective reactions. One common method is the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a tetraphenylbutane-1,2,3,4-tetraone precursor can be achieved using a chiral borane reagent under controlled conditions to yield the desired tetrol compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and stereoselectivity. For instance, the use of engineered bacteria containing specific reductase enzymes can facilitate the production of the compound in an environmentally friendly and cost-effective manner .
化学反応の分析
Types of Reactions
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Tetraphenylbutane-1,2,3,4-tetraone.
Reduction: Tetraphenylbutane.
Substitution: Tetraphenylbutane derivatives with various functional groups.
科学的研究の応用
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
作用機序
The mechanism of action of (2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
(2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol: The enantiomer of the compound with similar chemical properties but different biological activities.
Erythritol: A diastereomer with different physical properties and applications.
Threitol: Another diastereomer with distinct stereochemistry and uses.
Uniqueness
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various molecules makes it valuable in research and industrial applications.
特性
CAS番号 |
909707-20-6 |
|---|---|
分子式 |
C28H26O4 |
分子量 |
426.5 g/mol |
IUPAC名 |
(2S,3S)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C28H26O4/c29-25(27(31,21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26,29-32H/t25-,26-/m0/s1 |
InChIキー |
BAFXROPRJIXZKC-UIOOFZCWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)([C@H]([C@@H](C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)

![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

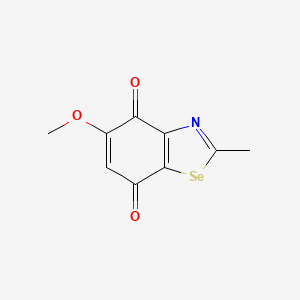
amino}benzonitrile](/img/structure/B14181021.png)
